ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate
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Overview
Description
Ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate is an organic compound that features a thioxopyridine moiety attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate typically involves the reaction of 2-thioxopyridine with ethyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thioxopyridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxopyridine to a thiopyridine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiopyridine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of thioxopyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the presence of sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioxopyridine moiety can form interactions with biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate: Similar structure but with an oxo group instead of a thioxo group.
Methyl 3-(2-thioxopyridin-1(2H)-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(2-thioxoquinolin-1(2H)-yl)propanoate: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the presence of the thioxopyridine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 3-(2-sulfanylidenepyridin-1-yl)propanoate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)6-8-11-7-4-3-5-9(11)14/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
LSPWOUFRBXEXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=CC=CC1=S |
Origin of Product |
United States |
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